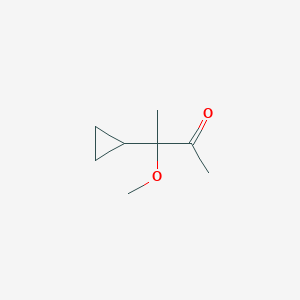

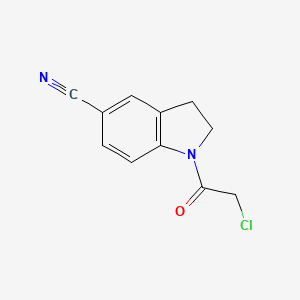

![molecular formula C19H17N3O B2678361 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1029784-83-5](/img/structure/B2678361.png)

3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

There are numerous synthesis protocols reported in the literature for the construction of quinoline and its derivatives. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . It has five double bonds and eleven single bonds. The single bonds are sigma bonds formed by the head-on overlapping. The double bond consists of one sigma bond and one pi bond .Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions. For example, quinoline-4-carboxylic acid can be prepared from quinoline using dilute HCl .Physical And Chemical Properties Analysis

Quinoline is a colourless liquid chemical. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Scientific Research Applications

- Quinoline derivatives serve as essential scaffolds for lead compounds in drug development. Researchers have explored the synthesis and functionalization of this scaffold to create potential drug candidates .

- Quinoline-based compounds exhibit promising anticancer properties. Researchers have investigated their effects on cancer cell lines and explored their mechanisms of action .

- Quinolines have demonstrated antimicrobial effects against bacteria, fungi, and parasites. Researchers have synthesized derivatives to enhance their activity .

- Quinoline derivatives have been studied for their anti-inflammatory effects. These compounds may modulate inflammatory pathways and reduce inflammation-related diseases .

- Quinolines have shown promise as neuroprotective agents, potentially mitigating neurodegenerative diseases. Researchers have explored their effects on neuronal cells and animal models .

- Quinoline derivatives exhibit interesting photophysical properties, including fluorescence and phosphorescence. Researchers have explored their use in optoelectronic devices and sensors .

Medicinal Chemistry and Drug Discovery

Anticancer Agents

Antimicrobial Activity

Anti-inflammatory Properties

Neuroprotective Agents

Photophysical Applications

Future Directions

properties

IUPAC Name |

3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-3-23-14-7-5-13(6-8-14)18-16-11-20-17-9-4-12(2)10-15(17)19(16)22-21-18/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWSACJQVJLWCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

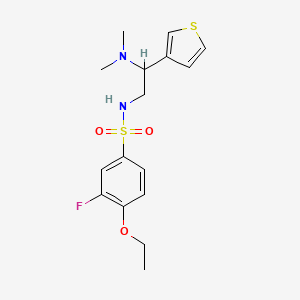

![Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate](/img/structure/B2678278.png)

![4-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2678282.png)

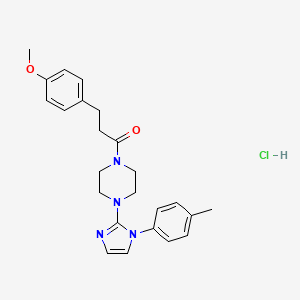

![2-(4-Chlorophenyl)-2-[4-(2-chloropropanoyl)piperazin-1-yl]acetamide](/img/structure/B2678283.png)

![N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2678285.png)

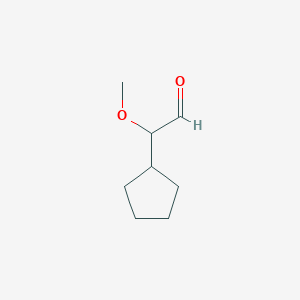

![N-cyclopentyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2678291.png)

![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)

![3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2678298.png)